molecular formula C28H33BrFNOSi B1408233 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704096-73-0

1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No.: B1408233
CAS No.: 1704096-73-0
M. Wt: 526.6 g/mol
InChI Key: XLKQGVZADMETCP-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a bromo-fluorobenzyl group and a tert-butyldiphenylsilyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo-fluorobenzyl group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide reacts with the piperidine ring.

    Protection of the hydroxyl group: The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group, typically using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This often involves:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Automated purification systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the piperidine ring.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: New aromatic or aliphatic derivatives.

Scientific Research Applications

Chemistry

    Building blocks: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Drug development:

    Biological probes: Used in the study of biological pathways and mechanisms.

Industry

    Materials science: Potential use in the development of new materials with specific properties.

    Agrochemicals: Possible applications in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-fluorobenzyl)piperidine: Lacks the tert-butyldiphenylsilyl ether group.

    1-(4-Bromo-3-fluorobenzyl)-4-hydroxypiperidine: Has a hydroxyl group instead of the tert-butyldiphenylsilyl ether group.

Uniqueness

1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is unique due to the presence of both the bromo-fluorobenzyl group and the tert-butyldiphenylsilyl ether group, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

[1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33BrFNOSi/c1-28(2,3)33(24-10-6-4-7-11-24,25-12-8-5-9-13-25)32-23-16-18-31(19-17-23)21-22-14-15-26(29)27(30)20-22/h4-15,20,23H,16-19,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQGVZADMETCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC(=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33BrFNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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